molecular formula C14H18Cl2N2 B1421867 [(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride CAS No. 1252441-99-8

[(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride

Cat. No.: B1421867
CAS No.: 1252441-99-8
M. Wt: 285.2 g/mol
InChI Key: ZWHYXABVWMDEMM-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylamine dihydrochloride is a chemical compound with the molecular formula C14H16N2.2HCl. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methylamine dihydrochloride typically involves the reaction of 2-aminomethylpyridine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methylamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylphenyl)methylamine dihydrochloride is used in several scientific research fields:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyridine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. The methylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylphenyl)methylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and methylphenyl groups allows for versatile interactions with various biological targets, making it a valuable compound in research and development .

Biological Activity

(3-Methylphenyl)methylamine dihydrochloride is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound features a unique structural arrangement combining a methylphenyl group with a pyridin-2-ylmethylamine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

The molecular formula of (3-Methylphenyl)methylamine dihydrochloride is C₁₄H₁₈Cl₂N₂, with a molecular mass of approximately 285.21 g/mol. The dihydrochloride form enhances the compound's solubility in aqueous solutions, which is beneficial for biological assays and potential therapeutic applications.

Preliminary studies suggest that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. However, specific mechanisms of action for (3-Methylphenyl)methylamine dihydrochloride remain largely uncharacterized. It is hypothesized that the compound may exhibit activities common to aromatic amines, such as:

  • Neurotransmitter modulation : Potential effects on neurotransmitter systems due to structural similarities with known modulators.
  • Antimicrobial properties : Similar compounds have demonstrated efficacy against various microbial strains.

Cytotoxicity Assays

Although specific cytotoxicity data for (3-Methylphenyl)methylamine dihydrochloride is sparse, related compounds have been evaluated for their anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines:

  • MCF7 Cell Line : Compounds similar in structure exhibited IC₅₀ values ranging from 0.01 µM to 49.85 µM.
  • HCT116 Cell Line : Significant cytotoxicity was observed with some derivatives showing IC₅₀ values as low as 0.39 µM.

These findings highlight the potential for (3-Methylphenyl)methylamine dihydrochloride to exert similar effects upon further investigation.

Pharmacological Applications

The unique combination of functional groups in (3-Methylphenyl)methylamine dihydrochloride suggests applications in:

  • Drug Development : As a candidate for developing new antidepressants or antimicrobial agents.
  • Biological Research : To explore its role in modulating neurotransmitter systems and its effects on cellular signaling pathways.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16-14;;/h2-9,15H,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYXABVWMDEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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